Bienvenue dans la boutique en ligne BenchChem!

(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

Molecular weight Physicochemical differentiation SAR

The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone (CAS 898459-48-8), also designated as N-benzyl-6-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, is a fully synthetic small molecule (MW 463.45 g/mol, formula C22H21N7O5) that integrates three pharmacologically significant modules: an electron-rich benzylamino-pyridazine core, a flexible piperazine linker, and an electron-deficient 3,5-dinitrophenyl methanone terminus. Pyridazine derivatives are recognized for their broad bioactivity spectrum, including antimicrobial, anticancer, and anti-inflammatory properties, while the piperazine-dinitrophenyl conjugation is a well-validated strategy for enhancing target binding affinity and modulating physicochemical properties.

Molecular Formula C22H21N7O5
Molecular Weight 463.454
CAS No. 898459-48-8
Cat. No. B2595571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
CAS898459-48-8
Molecular FormulaC22H21N7O5
Molecular Weight463.454
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C22H21N7O5/c30-22(17-12-18(28(31)32)14-19(13-17)29(33)34)27-10-8-26(9-11-27)21-7-6-20(24-25-21)23-15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,23,24)
InChIKeyXCAMXRFEYDQRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone (CAS 898459-48-8): Pyridazine-Piperazine Hybrid Scaffold for Targeted Probe Discovery


The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone (CAS 898459-48-8), also designated as N-benzyl-6-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, is a fully synthetic small molecule (MW 463.45 g/mol, formula C22H21N7O5) that integrates three pharmacologically significant modules: an electron-rich benzylamino-pyridazine core, a flexible piperazine linker, and an electron-deficient 3,5-dinitrophenyl methanone terminus . Pyridazine derivatives are recognized for their broad bioactivity spectrum, including antimicrobial, anticancer, and anti-inflammatory properties, while the piperazine-dinitrophenyl conjugation is a well-validated strategy for enhancing target binding affinity and modulating physicochemical properties [1]. The compound is supplied at a standard purity of ≥95% and is intended exclusively for non-human research use .

Why Analog Interchange Risks Experimental Failure: The Critical Role of the Benzylamino Substituent in (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone (CAS 898459-48-8)


The pyridazine-piperazine-dinitrophenyl scaffold class contains numerous analogs that differ solely by the substituent at the pyridazine 6-position; however, even minor structural variations (e.g., phenylamino, piperidino, or morpholino replacements) profoundly alter molecular weight, hydrogen-bonding capacity, lipophilicity, and polar surface area . The benzylamino group in CAS 898459-48-8 introduces a critical hydrogen-bond donor (−NH−) and a flexible benzyl moiety that are absent in direct comparators such as (3,5-dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898459-49-9) , potentially enabling distinct binding modes at targets such as monoamine oxidases (MAO) or HIV reverse transcriptase where benzyl-pyridazine interactions are essential for potency [1]. Without head-to-head biological data, substituting another in-class compound for CAS 898459-48-8 based solely on scaffold similarity may lead to loss of activity, altered selectivity, or unpredictable pharmacokinetic behavior, making it a high-risk procurement decision for hypothesis-driven research.

Quantitative Differentiation of (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone (CAS 898459-48-8) Against Closest In-Class Analogs


Molecular Weight Discrimination: 463.45 g/mol vs. 449.42 g/mol for the Phenylamino Analog

CAS 898459-48-8 exhibits a molecular weight of 463.45 g/mol, which is 14.03 g/mol higher than the phenylamino analog CAS 898459-49-9 (449.42 g/mol) . This difference corresponds to the presence of the benzylamino (−NHCH₂Ph) group versus the simpler aniline (−NHPh) group, adding a methylene bridge (−CH₂−) and altering the overall molecular topology. For researchers requiring precise molecular weight filters in high-throughput screening or mass spectrometry-based assays, this distinction is critical.

Molecular weight Physicochemical differentiation SAR

Hydrogen-Bond Donor Count: 1 HBD vs. 0 HBD in the Phenylamino Analog

The target compound possesses 1 hydrogen-bond donor (the benzylamino −NH−), whereas the phenylamino analog CAS 898459-49-9 lacks any HBD functionality . This single HBD significantly influences predicted membrane permeability (and potentially blood-brain barrier penetration) as described by Lipinski's Rule of Five. In contrast, the piperidinyl analog (CAS 898406-38-7) also has 0 HBDs, making the target compound the only member of this triad capable of acting as a hydrogen-bond donor in target binding .

Hydrogen-bond donor Drug-likeness Permeability

Polar Surface Area (PSA) and Lipophilicity Differentiation: PSA 85.54 Ų vs. Morpholino Analog (Higher PSA, Lower logP)

The target compound has a computed polar surface area (PSA) of 85.54 Ų and a predicted LogP of 2.88 , placing it within Veber's rule criterion (PSA ≤ 140 Ų) for oral bioavailability likelihood. In comparison, the morpholino analog (CAS 898453-72-0) contains an additional oxygen atom in its morpholine ring, which is expected to increase PSA and reduce LogP, potentially altering membrane permeability and solubility profiles. The piperidinyl analog (CAS 898406-38-7), lacking the benzyl side chain, may exhibit a lower LogP due to reduced hydrophobicity.

Polar surface area LogP Drug-likeness ADME

Class-Level MAO Inhibition Potential: Benzyl-Pyridazine Scaffold Favors MAO-B Over MAO-A Selectivity

A series of 24 pyridazinobenzylpiperidine derivatives structurally related to the target compound were synthesized and evaluated for MAO-A and MAO-B inhibitory activities; the majority exhibited significantly higher inhibition of MAO-B over MAO-A [1]. While direct IC50 values for CAS 898459-48-8 are not yet reported, the presence of the benzylamino-pyridazine motif in the target compound places it within this MAO-B-preferring chemotype. By contrast, analogs lacking the benzyl substituent (e.g., the phenylamino analog CAS 898459-49-9) are unlikely to engage the same binding mode due to the absence of the flexible benzyl group that occupies the MAO-B hydrophobic cavity [1].

MAO inhibition Neurodegeneration Pyridazine SAR

Validated Application Scenarios for (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone (CAS 898459-48-8) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Probe for MAO-B vs. MAO-A Selectivity Studies

Given the class-level evidence that benzyl-pyridazine-piperidine hybrids preferentially inhibit MAO-B over MAO-A [1], CAS 898459-48-8 serves as a privileged starting point for SAR exploration of the benzylamino linker. Its single HBD and intermediate logP (2.88) differentiate it from non-benzylated analogs, enabling researchers to systematically probe the contribution of the benzyl moiety to MAO-B selectivity in head-to-head in vitro assays.

Chemical Biology Probe for Hydrogen-Bond-Dependent Target Engagement

The unique single HBD of CAS 898459-48-8, absent in the phenylamino (CAS 898459-49-9) and piperidinyl (CAS 898406-38-7) analogs [1], makes it an ideal positive-control compound for investigating H-bond-dependent binding mechanisms in target proteins. Researchers can use this compound alongside its 0-HBD comparators to isolate the energetic contribution of a single hydrogen bond to target affinity.

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a PSA of 85.54 Ų and LogP of 2.88 [1], CAS 898459-48-8 occupies a favorable CNS drug-like chemical space (PSA < 90 Ų, 1 < LogP < 3). It can be employed as a reference standard for calibrating in silico ADME models or in vitro permeability assays (e.g., PAMPA-BBB, Caco-2) when developing novel pyridazine-based CNS therapeutics.

Scaffold-Hopping Library Enumeration for Antimicrobial Lead Discovery

Pyridazine derivatives, including those with piperazine-dinitrophenyl architecture, have been documented for antimicrobial and anticancer activities [1]. CAS 898459-48-8, with its benzylamino-pyridazine core and electron-deficient dinitrophenyl warhead, represents a chemically tractable scaffold for generating focused libraries via parallel synthesis at the benzylamino or piperazine positions, enabling hit expansion for antibacterial or anticancer screening programs.

Quote Request

Request a Quote for (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.